Cas no 2908-76-1 (Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)

Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro- structure
2908-76-1 structure
Product Name:Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-
CAS No:2908-76-1
MF:C12H7N5O8
MW:349.212682008743
CID:260163
PubChem ID:17967
Update Time:2025-04-19

Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-
    • N-(2,4-DINITROPHENYL)-2,4-DINITROANILINE
    • 2,2',4,4'-Tetanitrodiphenylamine
    • 2,2',4,4'-Tetranitrodiphenylamine
    • 2.4.2'.4'-Tetranitro-diphenylamin
    • Bis-(2,4-dinitro-phenyl)-amin
    • bis(2,4-dinitrophenyl)amine
    • bis-(2,4-dinitro-phenyl)-amine
    • Bis-(2:4-dinitrophenyl)amine
    • BRN 2229239
    • DIPHENYLAMINE, 2,2',4,4'-TETRANITRO-
    • EINECS 220-820-4
    • N-(2,4-dinitrophenyl)-2,4-dinitro-benzenamine
    • NSC37571
    • NS00048883
    • DTXSID50951679
    • 2,2',4,4'-Tetranitro-diphenyl-amin
    • Benzenamine,4-dinitrophenyl)-2,4-dinitro-
    • Diphenylamine,2',4,4'-tetranitro-
    • MFCD00374794
    • NSC 37571
    • NSC-37571
    • 2,4,4'-Tetranitrodiphenylamine
    • VS-07359
    • AKOS000583666
    • 2908-76-1
    • 2,4,4'-Tetanitrodiphenylamine
    • Benzenamine, N-(2,4-dinitrophenyl)-2,4-dinitro-
    • MDL: MFCD00374794
    • Inchi: 1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H
    • InChI Key: UHWJMXASZSKFEO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=CC=1NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 349.02951
  • Monoisotopic Mass: 349.029462
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 195
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.5407 (rough estimate)
  • Boiling Point: 483.43°C (rough estimate)
  • Flash Point: 266.7°C
  • Refractive Index: 1.7000 (estimate)
  • PSA: 184.59
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd